Lipophilicity (LogP) Advantage Over the Common Intermediate 1-(2-Chloro-4-nitrophenyl)piperazine
The target compound has significantly higher lipophilicity than the frequently used mono-substituted analog 1-(2-chloro-4-nitrophenyl)piperazine. The comparator's measured LogP is 1.69 , while the 3-bromo-4-ethoxybenzoyl fragment contributes a LogP of approximately 3.22 based on the corresponding benzoic acid value , yielding an estimated LogP for the target compound of >3.5.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated LogP > 3.5 (fragment-based calculation using 3-bromo-4-ethoxybenzoic acid LogP 3.22 plus 1-(2-chloro-4-nitrophenyl)piperazine LogP 1.69) |
| Comparator Or Baseline | 1-(2-Chloro-4-nitrophenyl)piperazine: LogP = 1.69 |
| Quantified Difference | ≥ 1.8 log units higher (estimated) |
| Conditions | Fragment-based additive estimation using Hit2Lead experimental LogP values |
Why This Matters
Higher lipophilicity alters passive membrane permeability and non-specific protein binding, making the target compound more suitable for intracellular target engagement studies where a moderately lipophilic piperazine scaffold is required.
